molecular formula C14H16ClN3O2 B2599752 1-(2-chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea CAS No. 1396798-65-4

1-(2-chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea

Cat. No.: B2599752
CAS No.: 1396798-65-4
M. Wt: 293.75
InChI Key: YQUCISHDNCDFTA-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea is a synthetic organic compound characterized by the presence of a chlorophenyl group, a hydroxyethyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea typically involves the reaction of 2-chloroaniline with an appropriate isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-3-(2-hydroxyethyl)urea: Lacks the pyrrole ring, which may affect its biological activity.

    1-(2-chlorophenyl)-3-(2-hydroxy-2-(1H-pyrrol-2-yl)ethyl)urea: Similar structure but without the methyl group on the pyrrole ring.

Uniqueness

1-(2-chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea is unique due to the presence of the methyl group on the pyrrole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-18-8-4-7-12(18)13(19)9-16-14(20)17-11-6-3-2-5-10(11)15/h2-8,13,19H,9H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUCISHDNCDFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)NC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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